molecular formula C18H30O4 B12618709 3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione CAS No. 919991-54-1

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione

Katalognummer: B12618709
CAS-Nummer: 919991-54-1
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: QXGBPLWKLUOLSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione is a chemical compound with a unique structure that includes a hydroxy group, an oxolane ring, and a tetradec-2-en-1-yl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione typically involves the reaction of a suitable precursor with specific reagents under controlled conditions. One common method involves the use of a hydroxy acid and an alkene in the presence of a catalyst to form the oxolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxolane ring can be reduced to form a diol.

    Substitution: The tetradec-2-en-1-yl side chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-4-(dodec-2-EN-1-YL)oxolane-2,5-dione
  • 3-Hydroxy-4-(hexadec-2-EN-1-YL)oxolane-2,5-dione
  • 3-Hydroxy-4-(octadec-2-EN-1-YL)oxolane-2,5-dione

Uniqueness

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione is unique due to its specific side chain length and the presence of the oxolane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919991-54-1

Molekularformel

C18H30O4

Molekulargewicht

310.4 g/mol

IUPAC-Name

3-hydroxy-4-tetradec-2-enyloxolane-2,5-dione

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18(21)22-17(15)20/h12-13,15-16,19H,2-11,14H2,1H3

InChI-Schlüssel

QXGBPLWKLUOLSY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC=CCC1C(C(=O)OC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.